BenchChemオンラインストアへようこそ!

Oxamflatin

HDAC isoform selectivity class I HDAC inhibition epigenetic drug profiling

Oxamflatin [(2E)-5-[3-[(phenylsulfonyl)amino]phenyl]-pent-2-en-4-ynohydroxamic acid] is a synthetic aromatic sulfonamide hydroxamic acid that functions as a potent histone deacetylase (HDAC) inhibitor. Originally identified in a screen for suppressors of the tumorigenic phenotype of K-ras-transformed NIH3T3 cells at Shionogi Research Laboratories, its molecular weight is 342.4 Da, with a purity standard of ≥95% (typically ≥98% from commercial suppliers).

Molecular Formula C17H14N2O4S
Molecular Weight 342.4 g/mol
CAS No. 151720-43-3
Cat. No. B1677831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxamflatin
CAS151720-43-3
Synonyms(2E)-5-(3-(phenylsulfonylamino)phenyl)pent-2-ene-4-ynohydroxamic acid
oxamflatin
Molecular FormulaC17H14N2O4S
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#CC=CC(=O)NO
InChIInChI=1S/C17H14N2O4S/c20-17(18-21)12-5-4-7-14-8-6-9-15(13-14)19-24(22,23)16-10-2-1-3-11-16/h1-3,5-6,8-13,19,21H,(H,18,20)/b12-5+
InChIKeyQRPSQQUYPMFERG-LFYBBSHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oxamflatin (CAS 151720-43-3): A Class I-Preferring HDAC Inhibitor for Epigenetic Research and Oncology Models


Oxamflatin [(2E)-5-[3-[(phenylsulfonyl)amino]phenyl]-pent-2-en-4-ynohydroxamic acid] is a synthetic aromatic sulfonamide hydroxamic acid that functions as a potent histone deacetylase (HDAC) inhibitor. Originally identified in a screen for suppressors of the tumorigenic phenotype of K-ras-transformed NIH3T3 cells at Shionogi Research Laboratories, its molecular weight is 342.4 Da, with a purity standard of ≥95% (typically ≥98% from commercial suppliers) [1]. The compound inhibits mammalian HDACs with an IC50 of 15.7 nM in a partially purified rat liver HDAC preparation and demonstrates a pronounced preference for class I HDAC isoforms (HDAC1–3, HDAC8) over class II enzymes [1][2]. Structurally, Oxamflatin contains a hydroxamic acid zinc-binding group linked via an enyne spacer to a phenylsulfonamide cap group, and uniquely among common hydroxamate HDAC inhibitors, bears a terminal alkyne moiety enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for bioconjugation applications .

Why Oxamflatin Cannot Be Simply Replaced by Trichostatin A, SAHA, Scriptaid, or Other Common HDAC Inhibitors in Research Procurement


HDAC inhibitors are not functionally interchangeable despite sharing a common enzymatic target class. Three critical axes of differentiation dictate experimental outcomes and must govern compound selection: (i) isoform selectivity profile, (ii) susceptibility to multidrug resistance (MDR) efflux transporters, and (iii) context-dependent functional efficacy. Oxamflatin exhibits a class I HDAC preference that is sharply distinct from the pan-inhibition profile of SAHA (vorinostat) or the HDAC6-biased profile of Scriptaid [1]. Furthermore, Oxamflatin, like SAHA but unlike depsipeptide (romidepsin), is not a substrate for P-glycoprotein (P-gp), enabling equipotent killing of both drug-sensitive and MDR tumor cells—a property with profound implications for studies in chemoresistant models [2]. In somatic cell nuclear transfer (SCNT) applications, Oxamflatin delivers approximately 100-fold greater potency than Scriptaid against nuclear class I HDACs and yields significantly higher blastocyst formation rates and full-term cloning efficiency [3]. Selecting an inadequately characterized alternative HDAC inhibitor risks isoform-mismatched pharmacology, confounded MDR phenotypes, and irreproducible functional outcomes.

Quantitative Differentiation Evidence for Oxamflatin vs. Closest HDAC Inhibitor Analogs


Class I HDAC Isoform Selectivity Profile: Oxamflatin vs. SAHA (Vorinostat) and Scriptaid

Oxamflatin exhibits a distinct class I HDAC selectivity profile that quantitatively differentiates it from both the pan-inhibitor SAHA and the structurally related hydroxamate Scriptaid. Against HDAC2, Oxamflatin (IC50 = 0.16 ± 0.11 nM) is approximately 8.8-fold more potent than Scriptaid (IC50 = 1.4 ± 0.74 nM) and approximately 388-fold more potent than SAHA (IC50 = 62.0 ± 0.15 nM). Against HDAC3, Oxamflatin (IC50 = 10.3 ± 1.2 nM) is approximately 59-fold more potent than Scriptaid (IC50 = 607 ± 93 nM) and approximately 84-fold more potent than SAHA (IC50 = 869 ± 0.15 nM). Against HDAC8, Oxamflatin (IC50 = 0.37 ± 0.15 nM) is approximately 39-fold more potent than Scriptaid (IC50 = 14.5 ± 1.1 nM) and approximately 18-fold more potent than SAHA (IC50 = 6.8 ± 0.15 nM). Notably, on HDAC1, Scriptaid (IC50 = 0.64 ± 0.09 nM) is approximately 6.2-fold more potent than Oxamflatin (IC50 = 3.96 ± 0.87 nM), demonstrating that selectivity profiles are isoform-specific rather than uniformly hierarchical [1]. All values were determined in a standardized recombinant human HDAC isoform inhibition assay with three replicate experiments.

HDAC isoform selectivity class I HDAC inhibition epigenetic drug profiling

Functional Superiority in SCNT Embryo Development: Oxamflatin vs. Scriptaid

In porcine somatic cell nuclear transfer (SCNT) embryos, treatment with 1 μM Oxamflatin for 9 hours post-activation produced a blastocyst formation rate of 33.3 ± 6.0% with a mean total cell number per blastocyst of 73.1 ± 1.6, compared to 16.4 ± 4.6% and 64.4 ± 2.1 for 500 nM Scriptaid treatment, and 10.3 ± 3.7% and 54.1 ± 3.5 for untreated controls [1]. Overall cloning efficiency (live piglets born per transferred embryo) improved from 0.9% to 3.2% with Oxamflatin, versus 0% to 1.8% with Scriptaid [1]. In a subsequent independent study by Mao et al. (2015), Oxamflatin at 150 nM for 16 h enhanced blastocyst formation and embryo transfer produced more pigs born and fewer mummies from the Oxamflatin-treated group compared to the Scriptaid-treated positive control (500 nM, 16 h), with Oxamflatin also demonstrating accelerated reprogramming of the XIST gene as evidenced by methylation patterns comparable to in vivo embryos [2]. The mechanistic basis was established by Huber et al. (2011), who calculated that Oxamflatin is approximately 100 times more potent than Scriptaid in inhibiting nuclear-specific class I HDACs 1–3 and 8 [3].

somatic cell nuclear transfer embryo cloning blastocyst formation epigenetic reprogramming

MDR P-Glycoprotein Evasion: Oxamflatin and SAHA vs. Depsipeptide (Romidepsin)

In a head-to-head comparison of three HDAC inhibitors against P-glycoprotein (P-gp)-positive and P-gp-negative multidrug-resistant (MDR) cell lines, both suberoylanilide hydroxamic acid (SAHA, vorinostat) and Oxamflatin were able to kill both P-gp(+) MDR cells and their P-gp(-) counterparts with comparable efficacy, whereas depsipeptide (romidepsin, FK228) was identified as a substrate for P-gp and was significantly less effective in killing P-gp(+) cells [1]. All three compounds induced apoptosis via the intrinsic mitochondrial pathway, with mitochondrial membrane damage and apoptosis inhibited by Bcl-2 overexpression but not by the polycaspase inhibitor zVAD-fmk. Bid cleavage in response to depsipeptide, but not Oxamflatin or SAHA, was attenuated by zVAD-fmk, further indicating mechanistic divergence between the hydroxamate and cyclic peptide classes [1]. This study (Peart et al., Cancer Research, 2003) directly demonstrated that P-gp substrate susceptibility is determined by HDAC inhibitor chemotype rather than HDAC inhibitory potency per se.

multidrug resistance P-glycoprotein MDR1 cancer chemotherapy HDAC inhibitor

In Vivo Antitumor Efficacy: Oxamflatin in the B16 Murine Melanoma Model

In the B16 murine melanoma syngeneic transplant model, Oxamflatin administered intraperitoneally six times (on days 1, 3, 5, 7, 9, and 11 post-tumor inoculation) at a dose of 20 mg/kg produced a 38% increase in life span (ILS) relative to vehicle-treated tumor-bearing controls, with no observable body weight loss or subsidiary toxic effects [1]. At the higher dose of 50 mg/kg using the same schedule, the ILS exceeded 67%, and one animal survived beyond 60 days after tumor inoculation, a time point at which all control animals had succumbed to tumor burden [1]. These are the foundational in vivo efficacy data for Oxamflatin, originally reported by Kim et al. in Oncogene (1999), and they established the compound's antitumor potential alongside its in vitro antiproliferative activity against a panel of mouse and human tumor cell lines. While this study did not include a direct head-to-head in vivo comparison with another HDAC inhibitor, the survival benefit at well-tolerated doses provides a quantitative baseline for preclinical oncology researchers evaluating Oxamflatin against other HDAC inhibitors in their own comparative in vivo studies.

B16 melanoma in vivo antitumor increased life span preclinical oncology

Unique Alkyne Click Chemistry Handle: Enabling Bioconjugation Not Possible with TSA, SAHA, or Scriptaid

Oxamflatin possesses a terminal alkyne group within its enyne spacer that is absent from the structures of trichostatin A (TSA), vorinostat (SAHA), Scriptaid, depsipeptide, and sodium butyrate . This alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click chemistry reaction, allowing Oxamflatin to be covalently conjugated to azide-bearing reporter molecules (fluorophores, biotin, affinity tags) or immobilized on azide-functionalized surfaces without requiring separate linker derivatization . Among common research-grade HDAC inhibitors, this bioorthogonal conjugation capability is structurally unique to Oxamflatin; TSA contains a conjugated diene but no terminal alkyne, SAHA bears a saturated alkyl spacer, Scriptaid has a saturated chain, and depsipeptide is a cyclic peptide [1]. This property is explicitly noted in commercial technical datasheets as a distinguishing feature enabling chemical biology applications such as target engagement probes, cellular imaging of HDAC inhibitor distribution, and affinity pull-down experiments .

click chemistry CuAAC alkyne bioconjugation chemical probe

Oxamflatin (CAS 151720-43-3): Application Scenarios Grounded in Quantitative Differentiation Evidence


Somatic Cell Nuclear Transfer (SCNT) and Epigenetic Reprogramming Research

Oxamflatin is the HDAC inhibitor of choice for SCNT embryo development studies, as evidenced by a 2.0-fold higher blastocyst formation rate (33.3% vs. 16.4%) and superior full-term cloning efficiency (3.2% vs. ≤1.8%) compared to the widely used benchmark Scriptaid in porcine models [1]. Its ~100-fold greater intrinsic potency against nuclear class I HDACs and its demonstrated ability to accelerate XIST gene reprogramming to levels comparable with in vivo embryos provide mechanistic rationale for this functional advantage [2][3]. Researchers developing cloning protocols in porcine, bovine, or murine systems should select Oxamflatin over Scriptaid when maximizing blastocyst quality and live birth rates is the experimental endpoint.

Multidrug Resistance (MDR) Cancer Pharmacology Studies

Oxamflatin is specifically indicated for studies investigating HDAC inhibitor activity in P-glycoprotein-overexpressing MDR tumor models. Direct comparative evidence demonstrates that Oxamflatin, like SAHA, kills both P-gp(+) and P-gp(-) MDR cells with comparable efficacy, whereas depsipeptide (romidepsin) is a P-gp substrate and shows markedly diminished activity against P-gp(+) cells [1]. For researchers who require an HDAC inhibitor that evades P-gp-mediated efflux but prefer a non-FDA-approved research tool distinct from the clinical agent SAHA (to avoid confounding regulatory or pharmacokinetic expectations), Oxamflatin provides a structurally and pharmacologically independent alternative with validated MDR-evasion credentials.

HDAC2/HDAC3/HDAC8 Isoform-Specific Mechanistic Studies

Oxamflatin's exceptionally high potency against HDAC2 (IC50 = 0.16 nM), HDAC3 (IC50 = 10.3 nM), and HDAC8 (IC50 = 0.37 nM) makes it the most potent commercially available hydroxamate probe for these specific class I isoforms, outperforming SAHA by 18- to 388-fold and Scriptaid by 8.8- to 59-fold on these targets [1]. Researchers studying the individual contributions of HDAC2, HDAC3, or HDAC8 to transcriptional regulation, cell cycle control, or disease pathology should select Oxamflatin when maximizing target engagement at low nanomolar concentrations for these isoforms is experimentally critical. Caution is warranted for HDAC1-focused studies, where Scriptaid (IC50 = 0.64 nM) is approximately 6.2-fold more potent.

Chemical Biology Probe Development via Click Chemistry Bioconjugation

Oxamflatin is uniquely suited among common research-grade HDAC inhibitors for click chemistry-enabled chemical biology applications [1]. Its terminal alkyne group permits direct CuAAC conjugation to azide-modified fluorophores, biotin tags, affinity resins, or surface coatings without requiring de novo synthesis of linker-functionalized analogs [1][2]. This enables applications including: (i) cellular target engagement and HDAC inhibitor localization studies via fluorescent click labeling, (ii) affinity pull-down experiments for HDAC interactome mapping using biotin-azide, and (iii) immobilization on azide-functionalized surfaces for SPR or MST binding assays. No equivalent built-in bioorthogonal handle exists in TSA, SAHA, Scriptaid, or depsipeptide, making Oxamflatin the default procurement choice for HDAC inhibitor probe chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxamflatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.